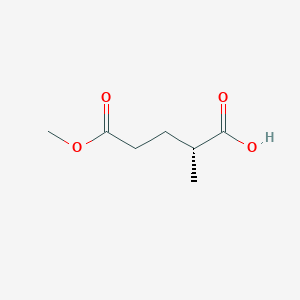
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-4-Methylglutaric acid 1-monomethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Methylglutaric acid 1-monomethyl ester typically involves the esterification of ®-(-)-4-Methylglutaric acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
On an industrial scale, the production of ®-(-)-4-Methylglutaric acid 1-monomethyl ester may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-(-)-4-Methylglutaric acid 1-monomethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methylglutaric acid
Reduction: 4-Methylglutaric alcohol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
®-(-)-4-Methylglutaric acid 1-monomethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(-)-4-Methylglutaric acid 1-monomethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chiral nature of the compound allows it to selectively bind to specific molecular targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-3-Methylsuccinic acid 1-monomethyl ester
- (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester
Uniqueness
®-(-)-4-Methylglutaric acid 1-monomethyl ester is unique due to its specific chiral configuration and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
80986-17-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
TVADYQZCBVCKSS-RXMQYKEDSA-N |
SMILES |
CC(CCC(=O)OC)C(=O)O |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















